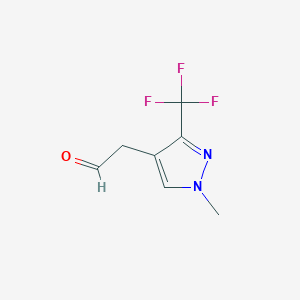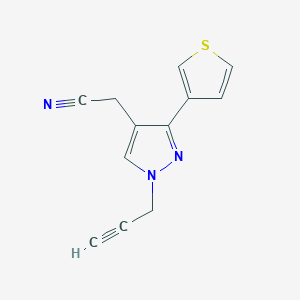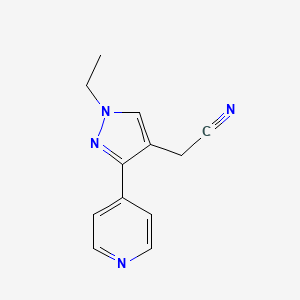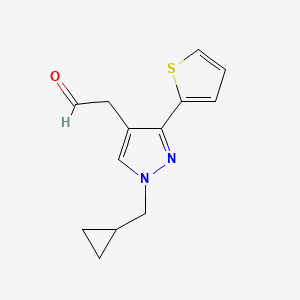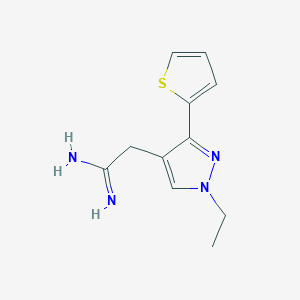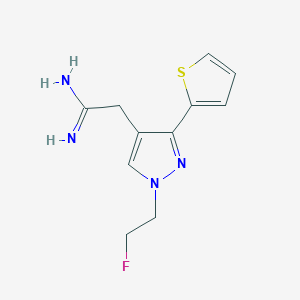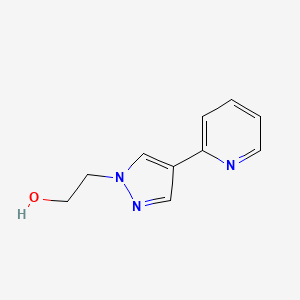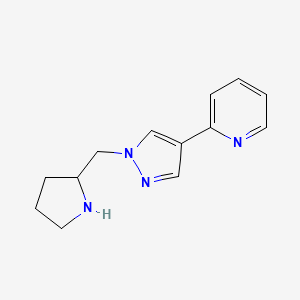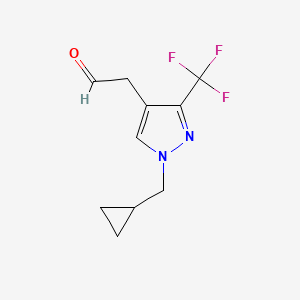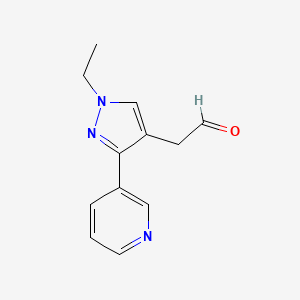
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
Overview
Description
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine (FEPA) is a recently developed small molecule that has been used in a variety of scientific research applications. It is a fluorinated pyrazole derivative that has been found to possess a wide range of biochemical and physiological effects. FEPA has been used in studies involving cell signaling, gene expression, and drug development. It has been found to be a useful tool in the fields of biochemistry, molecular biology, and pharmacology.
Scientific Research Applications
Catalytic Applications
- Oligomerization and Polymerization of Ethylene : Derivatives of pyrazolylamine ligands, closely related to the compound , have been utilized in nickel-catalyzed oligomerization or polymerization of ethylene. The reactions' products were found to vary depending on the co-catalyst and solvent used. For instance, in the presence of EtAlCl2 as co-catalyst and toluene as solvent, butene and hexene were formed (Obuah et al., 2014).
Synthesis and Chemical Transformations
- Kilogram-Scale Synthesis of an Antibacterial Candidate : A novel oxazolidinone antibacterial candidate's large-scale preparation involved the key intermediate closely related to the given compound. The process emphasized cost-effectiveness and environmental friendliness (Yang et al., 2014).
- Synthesis of Pyrazolyl Pyrazoline and Aminopyrimidine Derivatives : Novel pyrazolyl pyrazoline and aminopyrimidine derivatives, akin to the mentioned compound, have been synthesized and evaluated for cytotoxicity against various human cancer cell lines. Some compounds showed significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).
Photophysical Studies
- Fluorescent Sensor for Inorganic Cations : A novel fluorescent dye based on a pyrazoloquinoline skeleton, which includes a structure similar to the compound , was synthesized. This compound acted as a sensor for detecting small inorganic cations in highly polar solvents (Mac et al., 2010).
Medicinal Applications
- Antiviral Activity Studies : Pyrazole-containing compounds have shown significant antiviral activities, including anti-HIV properties. These studies provide a comprehensive overview of pyrazole derivatives' potential therapeutic activity against HIV (Kumar et al., 2022).
Complexation and Coordination Chemistry
- Complexation to Metal Salts : An improved synthesis of a compound closely related to the subject compound showed potential for complexation with metal salts. These reactions are significant for understanding coordination chemistry and developing novel ligands (Pask et al., 2006).
properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-4-8-17-11(1-5-14)9-12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4-5,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWSQCZAPRYPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



